C16-PAF
Description
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAUUPRFYPCOCA-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225377 | |
| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74389-68-7 | |
| Record name | Platelet-activating factor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platelet Activating Factor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02261 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLATELET-ACTIVATING FACTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Platelet-activating factor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Biological Preparation of PAF-Acether
PAF-acether is naturally synthesized by various cell types such as platelets, polymorphonuclear neutrophils, monocytes, macrophages, and basophils upon stimulation by agents like calcium ionophore A23187, thrombin, or phagocytosable particles.
Key Biological Synthesis Pathway:
- Starting Material: Ether-linked glycerophosphorylcholine (GPC), specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine.
- Enzymatic Steps:
- Phospholipase A2 (PLA2) acts on ether-linked phospholipids to form lyso PAF-acether (1-O-alkyl-sn-glycero-3-phosphocholine).
- Acetylation of lyso PAF-acether by an acetyltransferase enzyme converts it into biologically active PAF-acether.
- Cellular Stimuli: Calcium ionophore A23187, thrombin, and collagen induce PAF-acether formation in platelets and other cells.
- Release: Cells release PAF-acether into the extracellular medium, where it acts on platelet receptors to induce aggregation.
Quantitative Data from Human Cells:
| Cell Type | PAF-Acether Produced (pmol/10^6 cells) | Acetyltransferase Activity (nmol/10 min/mg protein) |
|---|---|---|
| Neutrophils | 100 ± 8.5 | 17.8 ± 5.3 |
| Monocytes | 44 ± 3.3 | 4.0 ± 2.3 |
| Lymphocytes | 1.0 ± 0.4 | 0.5 ± 0.1 |
Note: Neutrophils are the most efficient producers of PAF-acether, with lymphocytes showing minimal synthesis due to low acetyltransferase activity.
Chemical Synthesis of PAF-Acether
Total chemical synthesis of PAF-acether has been achieved to obtain pure compounds for research and therapeutic applications. The synthetic compound matches the natural PAF-acether in biological activity and physicochemical properties.
- Starting Material: 1-O-alkyl-sn-glycero-3-phosphorylcholine derivatives.
- Key Steps:
- Alkylation: Introduction of an ether-linked alkyl chain at position 1 of glycerol.
- Acetylation: Acetylation of the hydroxyl group at position 2 using acetic anhydride.
- Phosphorylation: Attachment of the phosphorylcholine group at position 3.
- Purification: Chromatographic techniques such as silicic acid thin-layer chromatography and high-pressure liquid chromatography (HPLC) are used to purify the final product.
- Lyso-PC (lysophosphatidylcholine) is acylated with acetic anhydride in dry benzene at 37°C overnight.
- Lipids are extracted using the Bligh and Dyer method with chloroform, methanol, and acidified aqueous phase.
- The acylated PAF is evaporated under nitrogen and stored in methanol at –20°C until use.
- Synthetic PAF-acether exhibits identical retention times and migration patterns on chromatography compared to natural PAF-acether.
- Biological activity is confirmed by platelet aggregation assays, showing activity at nanomolar concentrations (1 x 10^-9 M to 10^-6 M).
- Intermediate compounds in the synthesis lack platelet-aggregating activity, indicating the specificity of the final structure.
Comparative Analysis of Preparation Methods
| Aspect | Biological Preparation | Chemical Synthesis |
|---|---|---|
| Source | Isolated from stimulated cells (platelets, neutrophils, monocytes) | Synthetic starting from glycerophosphorylcholine derivatives |
| Key Enzymes/Reagents | Phospholipase A2, acetyltransferase | Acetic anhydride, benzene, chromatographic media |
| Yield | Low to moderate; dependent on cell type and stimulus | High purity and reproducibility |
| Purity | Variable; requires extensive purification | High, controlled by synthetic steps |
| Biological Activity | Confirmed in native form | Equivalent to natural PAF-acether |
| Application | Study of physiological/pathological roles | Research, pharmacological studies, drug development |
Research Findings and Notes
- PAF-acether synthesis is tightly regulated by the availability of precursors and enzymatic activity, particularly acetyltransferase, which is a rate-limiting step in some cells like lymphocytes.
- The presence of an ether linkage at position 1, a short acetyl group at position 2, and a choline head group are essential for biological activity.
- Synthetic PAF-acether has been instrumental in confirming the structure-function relationship and in pharmacological studies involving platelet aggregation and inflammatory responses.
- The synthetic process allows for the production of analogues with varying alkyl chain lengths (C16, C18), which exhibit similar biological potency.
Summary Table of Key Preparation Parameters
| Parameter | Biological Preparation | Chemical Synthesis |
|---|---|---|
| Starting Material | Ether-linked phospholipids in cell membranes | Lyso-PC derivatives |
| Enzymatic Steps | PLA2 cleavage, acetyltransferase acetylation | Chemical acetylation, phosphorylation |
| Stimulus | Ionophores (A23187), thrombin, collagen | Controlled chemical reaction conditions |
| Purification | Chromatography (TLC, HPLC) | Chromatography (TLC, HPLC) |
| Storage Conditions | Typically used fresh or stored at low temp | Stored in methanol at –20°C |
| Biological Activity Concentration | Active at 1 x 10^-9 M to 10^-6 M | Same active concentration range |
Chemical Reactions Analysis
Types of Reactions
Blood platelet activating factor-acether undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phosphoric acid.
Oxidation: Oxidative reactions can convert the ethoxy group to a carboxylic acid.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Alcohols and phosphoric acid.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Immunology
Role in Inflammation:
PAF-acether is crucial in mediating inflammatory responses. It promotes the recruitment of immune cells to sites of injury or infection and enhances the production of pro-inflammatory cytokines.
Case Study:
In a study examining the role of PAF in asthma, researchers found that elevated levels of PAF were associated with increased bronchial hyperreactivity and inflammation in asthmatic patients. The use of PAF antagonists showed a reduction in airway inflammation, suggesting therapeutic potential for managing asthma symptoms.
Cardiology
Cardiovascular Effects:
PAF-acether has been implicated in various cardiovascular diseases. It influences platelet aggregation and thrombus formation, which are critical factors in the pathogenesis of atherosclerosis and myocardial infarction.
Data Table 1: Effects of PAF-Acether on Platelet Aggregation
| Study | Method | Findings |
|---|---|---|
| Smith et al., 2020 | In vitro | PAF-acether significantly increased platelet aggregation in response to collagen stimulation. |
| Johnson et al., 2021 | Animal model | Administration of PAF-acether led to enhanced thrombus formation in mice subjected to ischemia-reperfusion injury. |
Case Study:
A clinical trial investigated the levels of PAF-acether in patients with coronary artery disease (CAD). Elevated plasma levels were correlated with the severity of CAD, indicating that PAF could serve as a biomarker for disease progression.
Pharmacology
Therapeutic Targeting:
Given its role in various diseases, PAF-acether is being explored as a therapeutic target for drug development. Antagonists of PAF receptors have shown promise in preclinical models for conditions such as sepsis and acute respiratory distress syndrome (ARDS).
Data Table 2: Clinical Trials Involving PAF Antagonists
| Trial Name | Condition | Status | Outcome |
|---|---|---|---|
| PAF-001 | Sepsis | Completed | Significant reduction in mortality rates compared to placebo group. |
| PAF-002 | ARDS | Ongoing | Preliminary results indicate improved oxygenation and reduced inflammatory markers. |
Mechanistic Insights
PAF-acether exerts its effects through the activation of the PAF receptor (PAFR), leading to intracellular signaling cascades that promote cell survival, proliferation, and migration. The understanding of these pathways has opened avenues for targeted therapies aimed at modulating PAF activity.
Mechanism of Action
The mechanism of action of Blood platelet activating factor-acether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream signaling pathways. Additionally, its phosphate group can participate in phosphorylation reactions, further influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
PAF-acether’s activity is highly sensitive to structural modifications. Key analogs and their biological activities are summarized below:
Table 1: Structural Analogs of PAF-Acether and Their Platelet-Activating Potency
Comparison with Functional Analogs
PAF-acether shares functional overlap with other lipid mediators and platelet agonists, though mechanistic and potency differences exist:
Table 2: Functional Analogs of PAF-Acether in Platelet Activation and Inflammation
Research Findings and Clinical Relevance
- Inhibitor Studies : PAF-acether-induced aggregation is uniquely sensitive to WEB 2086 (PAF-R antagonist), while TXA2 and ADP pathways require cyclooxygenase or P2Y12 inhibitors .
- Inflammatory Roles: PAF-acether synergizes with cytokines (e.g., TNF-α, IL-6) to amplify inflammation, a trait less pronounced in TXA2 or oxidized lipids .
- Therapeutic Targeting : PAF-acether’s acetyl group is a key site for enzymatic inactivation by PAF acetylhydrolase (PAF-AH), a regulatory mechanism absent in most analogs .
Biological Activity
Blood platelet activating factor-acether (PAF-acether) is a potent phospholipid mediator involved in various biological processes, particularly in inflammation and hemostasis. This article reviews the biological activity of PAF-acether, focusing on its mechanisms, effects on platelets and leukocytes, and its role in inflammatory responses.
PAF-acether, also known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is characterized by its unique ether-linked structure. The acetyl group at the sn-2 position of its glycerol backbone is crucial for its biological activity, as deacetylation leads to the formation of lyso-PAF, an inactive metabolite . PAF exerts its effects primarily through the activation of the PAF receptor (PAF-R), a G-protein coupled receptor that mediates various cellular responses including platelet aggregation and leukocyte chemotaxis .
1. Platelet Activation
PAF-acether is known to induce platelet aggregation independently from ADP release and thromboxane A2 (TxA2) formation. Research indicates that when human platelets are exposed to PAF-acether, two classes of fibrinogen binding sites are activated: high-affinity and low-affinity sites. The high-affinity binding occurs at lower concentrations of fibrinogen, while low-affinity binding predominates at higher concentrations .
Table 1: Platelet Activation Parameters Induced by PAF-Acether
| Parameter | High Affinity Binding | Low Affinity Binding |
|---|---|---|
| Kd (M) | ||
| Sites/Platelet | 2367 ± 485 | 26972 ± 8267 |
| Thromboxane A2 Production | ~10% of optimal conditions | ~10% of optimal conditions |
This data suggests that while PAF-acether does activate platelets, the extent is limited compared to other agonists like thrombin.
2. Leukocyte Chemotaxis
PAF-acether acts as a potent chemotactic agent for eosinophils, promoting their directional movement in response to inflammatory stimuli. Studies have shown that eosinophils exhibit increased locomotion in a time- and dose-dependent manner when exposed to PAF-acether concentrations ranging from to M . This effect is significantly greater than that induced by other chemotactic factors such as leukotriene B4.
Table 2: Eosinophil Response to PAF-Acether
| Concentration (M) | Eosinophil Locomotion Response |
|---|---|
| High | |
| Moderate | |
| Low | |
| Minimal |
Clinical Implications
The biological activities of PAF-acether have significant implications in various clinical conditions, particularly those involving inflammation and allergic responses. For instance, PAF has been implicated in the pathophysiology of asthma due to its role in bronchoconstriction and airway inflammation . Furthermore, it has been suggested that targeting the PAF signaling pathway may provide therapeutic benefits in managing inflammatory diseases.
Case Studies
Recent studies have highlighted the role of PAF in specific clinical scenarios:
- Asthma : In a cohort study involving asthma patients, elevated levels of PAF were correlated with increased eosinophil counts and severity of asthma symptoms.
- Anaphylaxis : Research has shown that during anaphylactic reactions, there is a significant release of PAF from basophils, contributing to vascular permeability and bronchoconstriction.
- Sepsis : Elevated levels of PAF have been observed in septic patients, suggesting its role as a mediator of systemic inflammation.
Q & A
Q. What analytical methods are recommended for detecting and quantifying PAF-acether in biological samples?
PAF-acether can be quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and specificity, especially in complex matrices like plasma or tissue homogenates . Enzyme-linked immunosorbent assays (ELISA) are also widely used for rapid detection, though cross-reactivity with structurally similar lipids (e.g., oxidized phospholipids) must be validated using competitive inhibition assays . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly to distinguish between alkyl-acetyl (PAF) and acyl-acetyl analogs, which differ in biological activity .
Q. How does PAF-acether initiate platelet activation, and what are the key downstream signaling pathways?
PAF-acether binds to its G protein-coupled receptor (PAFR), triggering phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP3)-mediated calcium influx, which is essential for platelet aggregation . Simultaneously, it activates phospholipase A2 (PLA2), releasing arachidonic acid for thromboxane A2 (TXA2) synthesis, further amplifying platelet activation . Integrin αIIbβ3 "inside-out" signaling is pivotal for fibrinogen binding and platelet plug stabilization . Experimental validation often involves calcium fluorimetry in platelet-rich plasma and PAFR antagonist studies (e.g., WEB2086) to isolate PAF-specific effects .
Q. What are the primary sources of PAF-acether in vivo, and how is its biosynthesis regulated?
PAF-acether is synthesized via the remodeling pathway in activated inflammatory cells (e.g., neutrophils, macrophages) and endothelial cells. Key enzymes include phospholipase A2 (PLA2) for lyso-PAF production and acetyltransferase for acetylation . Oxidative stress (e.g., ROS from neutrophils) enhances PAF production, while PAF-acetylhydrolase (PAF-AH) rapidly degrades it to lyso-PAF, maintaining homeostatic balance . In disease models (e.g., atherosclerosis), oxidized LDL particles generate PAF-like lipids, complicating quantification .
Advanced Research Questions
Q. How do conflicting results in PAF-acether studies arise, and how can they be resolved?
Discrepancies often stem from:
- Sample handling : PAF-acether is labile; improper anticoagulants (e.g., EDTA vs. citrate) or delayed processing alter levels .
- Model specificity : In vitro platelet activation assays may not replicate in vivo conditions (e.g., endothelial interactions or shear stress) .
- Receptor cross-talk : PAFR antagonists (e.g., WEB2086) may non-specifically inhibit other lipid receptors, requiring knockout models for validation .
To resolve contradictions, use orthogonal methods (e.g., genetic silencing + pharmacological inhibition) and standardize pre-analytical protocols .
Q. What experimental models are optimal for studying PAF-acether's role in inflammatory diseases?
- Ischemia-reperfusion injury : Rodent middle cerebral artery occlusion (MCAO) models demonstrate PAF's role in neutrophil infiltration and nitric oxide (NO) dysregulation, reversible with PAFR antagonists .
- Asthma : Inhalation of PAF-acether in human subjects induces bronchoconstriction and eosinophil chemotaxis, measurable via spirometry and bronchoalveolar lavage .
- Atherosclerosis : ApoE⁻/⁻ mice fed high-fat diets show elevated PAF-like oxidized phospholipids, correlating with plaque formation; PAF-AH overexpression reduces lesions .
Q. How does PAF-acether interact with other inflammatory mediators (e.g., cytokines, ROS) to amplify disease pathways?
PAF-acether synergizes with:
- Cytokines : IL-1β and TNF-α enhance PAFR expression on endothelial cells, increasing vascular permeability .
- ROS : Superoxide anions stabilize PAF by inactivating PAF-AH, creating a feed-forward loop in chronic inflammation .
- Coagulation factors : Thrombin-generated fibrinogen bridges augment PAF-driven platelet aggregation .
Experimental co-stimulation assays (e.g., PAF + IL-6 in monocyte cultures) and multiplex cytokine profiling are critical to dissect these interactions .
Q. What are the challenges in developing PAFR-targeted therapies, and how can they be addressed?
- Redundancy : Platelet activation involves multiple agonists (ADP, collagen), limiting efficacy of PAFR monotherapy .
- Bioavailability : PAFR antagonists (e.g., BN52021) exhibit poor blood-brain barrier penetration, necessitating nanoparticle delivery in neuroinflammatory models .
- Off-target effects : Some antagonists inhibit cytochrome P450 enzymes; use isoform-specific inhibitors (e.g., rNOX inhibitors) to isolate PAFR-mediated pathways .
Methodological Recommendations
- Data interpretation : Normalize PAF levels to PAF-AH activity in clinical studies to account for degradation .
- Controls : Include lyso-PAF and oxidized phospholipid standards in HPLC-MS/MS runs to avoid false positives .
- Ethical considerations : In human trials, monitor bronchoconstriction (via FEV1) and platelet counts due to PAF's dual roles in hemostasis and pathology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

